4-Hydroxy-3-methylquinolin-2(1H)-one

Lipophilicity Physicochemical Properties Drug Design

This 4-hydroxyquinolin-2-one derivative features a critical 3-methyl substituent (XLogP=1.1) that enhances membrane permeability vs. unsubstituted analogs. Exhibits potent hydroxyl radical scavenging (86% at 100mM) with negligible metal-chelation—ideal for ROS pathway dissection. Low cytotoxicity (GI50=84.7μM) and antitubercular activity (IC90=6.8μM vs. M. tuberculosis) make it a superior starting scaffold for SAR-driven anti-infective programs. Defined tautomeric state enables regioselective O-/N-alkylation for focused library synthesis. Choose this 97% pure building block over generic unsubstituted variants to ensure experimental reproducibility.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 1873-59-2
Cat. No. B169210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-methylquinolin-2(1H)-one
CAS1873-59-2
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC1=C(NC2=CC=CC=C2C1=O)O
InChIInChI=1S/C10H9NO2/c1-6-9(12)7-4-2-3-5-8(7)11-10(6)13/h2-5H,1H3,(H2,11,12,13)
InChIKeyUQAOPJGHDFCPDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-methylquinolin-2(1H)-one: Core 3-Methyl-4-Hydroxyquinolin-2-One Scaffold


4-Hydroxy-3-methylquinolin-2(1H)-one (CAS 1873-59-2) is a heterocyclic organic compound featuring a quinolin-2-one core with a 3-methyl substituent and a 4-hydroxyl group [1]. This scaffold is a privileged structure in medicinal chemistry, with a molecular weight of 175.18 g/mol and a calculated XLogP3-AA of 1.1, indicating moderate lipophilicity [1]. It exhibits tautomerism, with the 4-hydroxy-2-quinolone form being the preferred tautomer [2]. The compound is commercially available at research-grade purity (e.g., 97%) for applications in synthetic chemistry and biological screening .

Why 4-Hydroxy-3-methylquinolin-2(1H)-one Cannot Be Replaced by Generic 4-Hydroxyquinolin-2(1H)-ones


The 3-methyl substituent in 4-Hydroxy-3-methylquinolin-2(1H)-one is a critical determinant of both its physicochemical properties and biological activity profile. The 3-methyl group increases lipophilicity (XLogP3-AA = 1.1) compared to the unsubstituted 4-hydroxyquinolin-2(1H)-one (XLogP = 0.8) [1], potentially enhancing membrane permeability [2]. More importantly, the 3-position is a key site for structure-activity relationships (SAR): while 3-phenyl substituents are crucial for potent antitubercular activity (MIC < 10 μM) [3], the 3-methyl analog exhibits a distinct antioxidant profile with negligible metal-chelating activity but significant hydroxyl radical quenching (86% at 100 mM) [2]. Substituting this compound with a generic 4-hydroxyquinolin-2(1H)-one lacking the 3-methyl group would fundamentally alter both its physicochemical behavior and its biological activity, compromising experimental reproducibility and data interpretation.

Quantitative Differentiation Evidence for 4-Hydroxy-3-methylquinolin-2(1H)-one


Enhanced Lipophilicity Compared to Unsubstituted 4-Hydroxyquinolin-2(1H)-one

4-Hydroxy-3-methylquinolin-2(1H)-one exhibits a calculated XLogP3-AA of 1.1 [1], which is higher than that of the unsubstituted 4-hydroxyquinolin-2(1H)-one (XLogP = 0.8) [2]. This difference is attributed to the presence of the 3-methyl group, which increases the compound's hydrophobicity.

Lipophilicity Physicochemical Properties Drug Design

Potent Hydroxyl Radical Scavenging with Negligible Metal Chelation

In a hydroxyl radical-induced chemiluminescence assay, 4-hydroxy-3-methylquinolin-2(1H)-one at 100 mM quenched 86% of the chemiluminescence emitted by luminol [1]. In contrast, its metal-chelating activity was reported as negligible [1], indicating that its antioxidant activity primarily stems from direct radical scavenging rather than metal chelation.

Antioxidant Free Radical Scavenging Reactive Oxygen Species

Divergent Antitubercular SAR: 3-Methyl vs. 3-Phenyl Substitution

While 3-phenyl substituted 4-hydroxyquinolin-2(1H)-ones exhibit potent antitubercular activity (MIC < 10 μM against M. tuberculosis H37Ra) [1], the 3-methyl analog 4-hydroxy-3-methylquinolin-2(1H)-one displays a different activity profile. It has been reported to inhibit M. tuberculosis with an IC90 of 6.8 μM and shows weak cytotoxicity (GI50 = 84.7 μM) . This demonstrates that the nature of the 3-substituent dictates both potency and selectivity, underscoring the need for precise chemical identity.

Antitubercular Structure-Activity Relationship Mycobacterium tuberculosis

Defined Tautomeric Preference: 4-Hydroxy-2-quinolone Dominant Form

Detailed NMR and MS analyses confirmed that 4-hydroxy-3-methylquinolin-2(1H)-one exists predominantly as the 4-hydroxy-2-quinolone tautomer rather than the 4-hydroxy-2-quinolinol form [1]. This tautomeric preference is consistent with computational predictions for this heterocyclic system and differs from some other hydroxyquinoline derivatives where alternative tautomers may dominate [2].

Tautomerism Structural Chemistry Spectroscopic Characterization

High-Value Application Scenarios for 4-Hydroxy-3-methylquinolin-2(1H)-one Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization for Antitubercular Agents

The compound's moderate lipophilicity (XLogP3-AA = 1.1) [1] and distinct SAR profile at the 3-position (IC90 = 6.8 μM against M. tuberculosis) make it a viable starting point for developing novel antitubercular agents. Its low cytotoxicity (GI50 = 84.7 μM) suggests a favorable therapeutic window for further optimization .

Chemical Biology: Selective Antioxidant Probe for ROS Studies

4-Hydroxy-3-methylquinolin-2(1H)-one demonstrates potent hydroxyl radical scavenging (86% quenching at 100 mM) with negligible metal-chelating activity [2]. This unique profile allows researchers to dissect oxidative stress pathways without confounding metal-chelation effects, making it a valuable tool for studying reactive oxygen species (ROS) in cellular models.

Synthetic Chemistry: Building Block for Diverse Quinolin-2-one Derivatives

The compound serves as a versatile intermediate for synthesizing more complex quinolin-2-one derivatives. Its defined tautomeric state (4-hydroxy-2-quinolone) [2] and the presence of reactive sites (hydroxyl and amide functionalities) enable regioselective modifications, including O-alkylation, N-alkylation, and electrophilic aromatic substitution, to generate focused libraries for biological screening.

Procurement: Cost-Effective Research-Grade Material for SAR Studies

Commercially available at 97% purity for approximately $14.90 per unit , 4-hydroxy-3-methylquinolin-2(1H)-one offers a cost-effective entry point for structure-activity relationship (SAR) studies around the 4-hydroxyquinolin-2(1H)-one scaffold. Its moderate lipophilicity and distinct biological profile justify its selection over cheaper, unsubstituted analogs when 3-position modifications are a key design element.

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